

comparing the efficacy of 5-Amino-1-isopropyl-1H-indazole based inhibitors

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Compound of Interest

Compound Name: 5-Amino-1-isopropyl-1H-indazole

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A Comparative Guide to the Efficacy of Indazole-Based Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of several key inhibitors that feature an indazole or a structurally related pyrazole core. We will delve into their biochemical potency, cellular activity, and selectivity profiles, supported by detailed experimental methodologies and the broader context of their target signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these important therapeutic candidates.

The Privileged Scaffold: Why Aminoindazoles?

The 1H-indazole ring system is considered a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows for a variety of interactions with the ATP-binding pocket of kinases. The amino group, particularly at the 5-position, often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The N1 position, frequently substituted with groups like isopropyl, can be tailored to enhance potency and modulate pharmacokinetic properties. This inherent versatility has led to the development of numerous clinical and preclinical kinase inhibitors based on this core structure.

Comparative Efficacy of Selected Indazole and Pyrazole-Based Inhibitors

To illustrate the therapeutic potential of this scaffold class, we will compare three inhibitors targeting different key kinases implicated in cancer: a PLK4 inhibitor with an indolinone core related to indazoles, a highly selective RET inhibitor with a 5-aminopyrazole core, and a potent mTOR inhibitor with a pyrazolopyrimidine structure.

Table 1: Comparative Efficacy and Selectivity of Featured Kinase Inhibitors

Inhibitor	Primary Target	Core Scaffold	Biochemical Potency (IC50/Ki)	Cellular Potency (GI50/EC50)	Key Selectivity Notes	References
CFI-400945	PLK4	Indolinone	Ki: 0.26 nM, IC50: 2.8 nM	GI50: 14-165 nM (breast cancer panel)	>20,000-fold selective over other PLK family members. Off-targets include AURKB (IC50: 98 nM), TRKA, and TRKB. [1] [2] [3] [4]	
Compound 15I	RET	5-Aminopyrazole	IC50: 44 nM (wild-type RET), 252 nM (V804M mutant)	Suppresses growth of RET-transformed Ba/F3 cells.	Exclusively inhibits RET in a panel of kinases. [5]	
Torkinib (PP242)	mTOR	Pyrazolopyrimidine	IC50: 8 nM	GI50: 12 nM (p190-transformed murine BM cells)	Highly selective for mTOR over PI3K isoforms. Inhibits RET, PKC α , PKC β , and JAK2 at higher	

concentrati
ons.[6]

In-Depth Inhibitor Profiles

CFI-400945: A Potent and Selective PLK4 Inhibitor

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process frequently dysregulated in cancer, leading to genomic instability.[7][8][9] CFI-400945 is a first-in-class, orally bioavailable PLK4 inhibitor with a potent ATP-competitive mechanism of action.[1][4]

Efficacy Data: With a K_i of 0.26 nM and an IC_{50} of 2.8 nM in biochemical assays, CFI-400945 demonstrates exceptional potency against PLK4.[1][3] This translates to potent anti-proliferative activity across a range of cancer cell lines, with GI_{50} values in the low nanomolar range for breast cancer cells.[1]

Selectivity: A key strength of CFI-400945 is its high selectivity for PLK4 over other members of the Polo-like kinase family.[1][4] However, kinome profiling has revealed off-target activity against other kinases such as Aurora B, TRKA, and TRKB at higher concentrations, a crucial consideration for its clinical development and potential side effects.[3]

Compound 15I: A Highly Specific RET Kinase Inhibitor

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase, and its activating mutations and fusions are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[10][11] Compound 15I, with a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide structure, is a potent and exceptionally specific RET inhibitor.[5]

Efficacy Data: This compound effectively inhibits both wild-type RET (IC_{50} = 44 nM) and the gatekeeper mutant V804M (IC_{50} = 252 nM), which confers resistance to some multi-kinase inhibitors.[5] In cellular assays, it suppresses the growth of cancer cells driven by RET alterations.[5]

Selectivity: Remarkably, a global kinase profiling assay against 369 kinases showed that Compound 15I exclusively inhibits RET, highlighting the potential for a highly targeted therapy with a lower likelihood of off-target toxicities.[5]

Torkinib (PP242): A Dual mTORC1/mTORC2 Inhibitor

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Torkinib is a selective, ATP-competitive mTOR inhibitor with a 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol structure.[12]

Efficacy Data: Torkinib potently inhibits mTOR with an IC₅₀ of 8 nM.[6] Unlike first-generation mTOR inhibitors like rapamycin, Torkinib inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling. This dual inhibition results in potent anti-proliferative effects in various cancer cell lines.

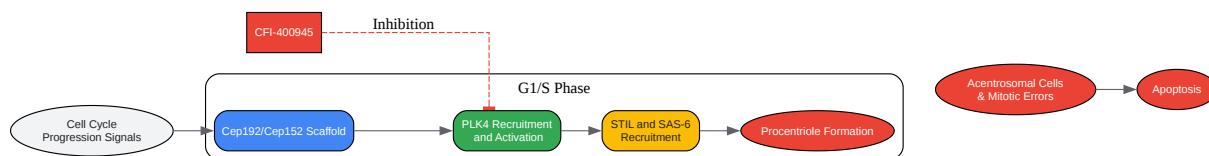
Selectivity: While highly selective for mTOR over other PI3K family kinases, at concentrations 100-fold higher than its mTOR IC₅₀, Torkinib shows inhibitory activity against RET, PKC α , PKC β , and JAK2.[6] This polypharmacology could contribute to its overall anti-cancer activity but also needs to be considered for potential off-target effects.

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors and predicting their biological effects.

PLK4 and the Centrosome Duplication Cycle

PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell forms exactly one new centriole per cycle. Overexpression of PLK4, common in many cancers, leads to centrosome amplification, which can cause chromosome mis-segregation and aneuploidy, contributing to tumorigenesis.[7][8][9][13]

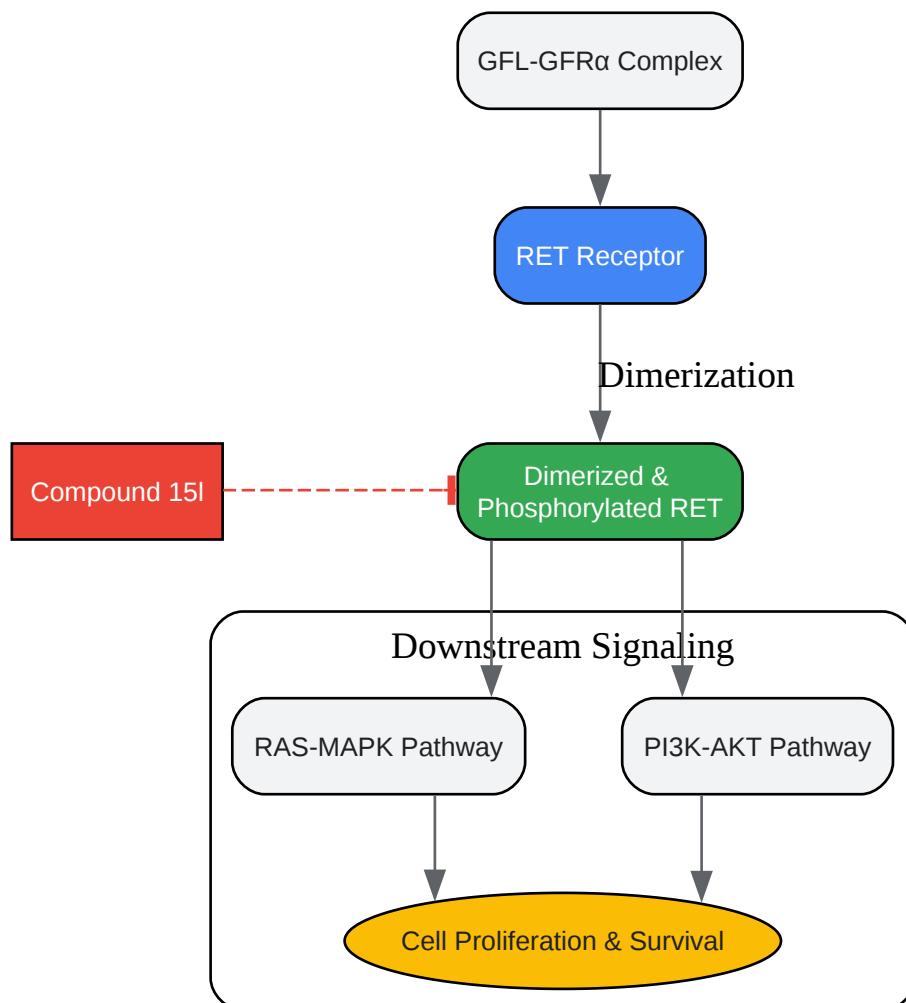


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PLK4 signaling in centriole duplication and its inhibition.

The RET Signaling Cascade in Cancer

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT.[6][14][15] Oncogenic mutations or fusions lead to ligand-independent, constitutive activation of these pathways, driving cell proliferation and survival.[6][14]

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Simplified RET signaling pathway and the point of inhibition.

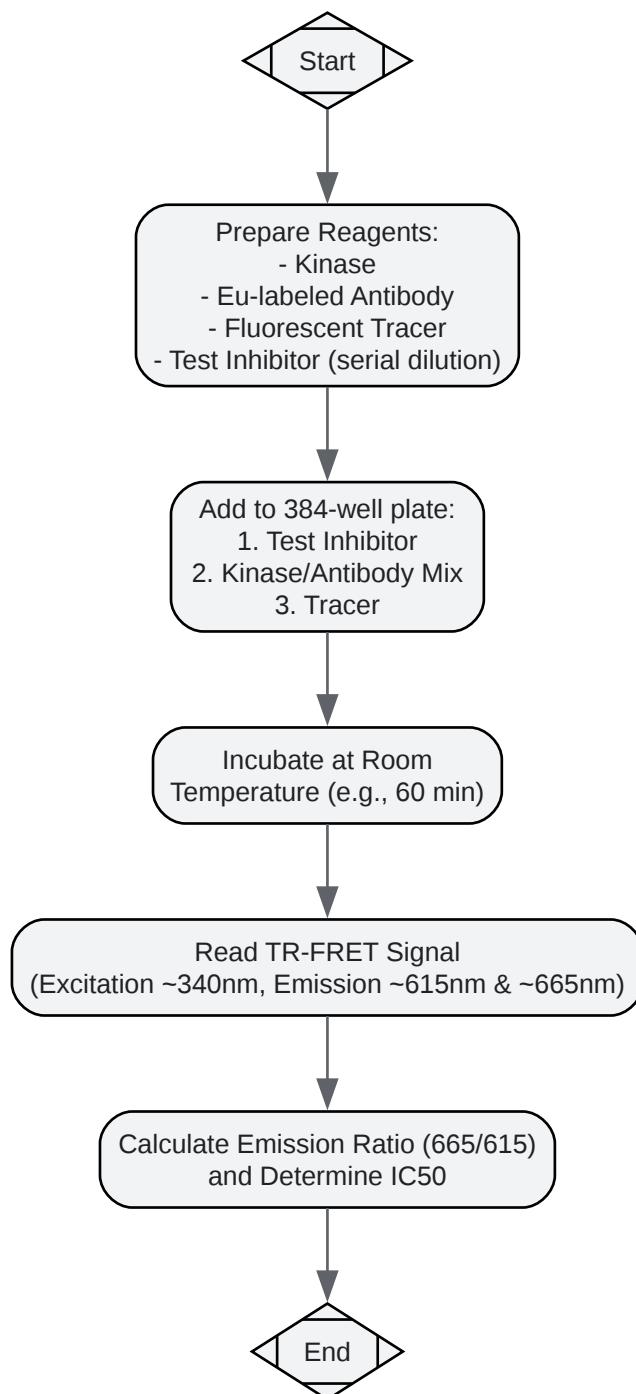
Experimental Methodologies: Ensuring Data Integrity

The reliability of the efficacy data presented hinges on robust and well-validated experimental protocols. Here, we outline the core methodologies used to characterize these inhibitors.

Biochemical Potency Assessment: LanthaScreen™ Eu Kinase Binding Assay

This assay is a common method for determining the biochemical potency (IC_{50} or K_i) of a kinase inhibitor. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor.

Experimental Workflow:



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